Thiodigalactoside

Galectin Inhibition Binding Affinity Carbohydrate-Protein Interactions

Thiodigalactoside (TDG) is a non-metabolizable pan-galectin inhibitor essential for studies requiring stable target engagement. Unlike natural ligands (lactose, LacNAc) that are rapidly degraded by glycosidases, TDG's thioglycosidic bond ensures consistent concentrations over 24-72 hr assays. Use TDG for in vivo IP administration (5 mg/kg) in metabolic/inflammatory disease models without complex formulation. Its well-characterized Kd (24-49 μM) provides a reliable low-affinity baseline for SAR studies, proceeding as the core scaffold for GB0139/GB1107 development.

Molecular Formula C12H22O10S
Molecular Weight 358.36 g/mol
CAS No. 51555-87-4
Cat. No. B104359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiodigalactoside
CAS51555-87-4
Synonymsgalactopyranosyl 1-thio-beta-D-galactopyranoside
galactopyranosyl-1-thiogalactopyranoside
galactosyl-1-thio-beta-D-galactopyranoside
galactosyl-beta-D-thiogalactosylpyranoside
GalSGal
GBTGP
TDG cpd
thiodigalactoside
thiodigalactoside, (beta-D-Gal)-isomer
thiodigalactoside, (beta-D-galactopyranosyl)-isome
Molecular FormulaC12H22O10S
Molecular Weight358.36 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O
InChIInChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6+,7+,8+,9-,10-,11+,12+/m1/s1
InChIKeySYKYBMOFPMXDRQ-ZFDCCPEWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Thiodigalactoside (CAS 51555-87-4): A Non-Metabolizable Disaccharide Scaffold for Galectin Inhibition Research and Development


Thiodigalactoside (TDG; CAS 51555-87-4) is a synthetic, non-metabolizable thioglycoside analog of lactose . It functions as a pan-inhibitor of galectins (GALs), a family of β-galactoside-binding lectins, with reported binding affinities (Kd values) for galectin-1 (24 μM) and galectin-3 (49 μM) [1]. Its primary value in research lies in its resistance to enzymatic degradation compared to natural disaccharides, which provides a stable molecular probe for studying galectin biology and a foundational scaffold for developing more potent and selective inhibitors .

Why Substituting Thiodigalactoside with Other Simple Sugars Fails: The Critical Role of Non-Metabolizable Stability


Direct substitution of Thiodigalactoside with structurally similar, naturally occurring disaccharides such as lactose or N-Acetyllactosamine (LacNAc) is problematic for robust experimental or therapeutic development due to a key functional liability: metabolic instability. While lactose and LacNAc can engage the same galectin carbohydrate-recognition domains (CRDs), they are rapidly hydrolyzed by ubiquitous glycosidases in biological systems, confounding in vitro and in vivo studies . Thiodigalactoside's thioglycosidic bond confers resistance to this enzymatic cleavage, providing a stable 'non-metabolizable' tool compound [1]. This ensures consistent and sustained target engagement, which is a prerequisite for generating reliable, dose-dependent data and for serving as a foundation for medicinal chemistry optimization .

Quantitative Comparison: Differentiating Thiodigalactoside from Analogs and Next-Generation Inhibitors


Enhanced Binding Affinity for Galectin-1 Over Natural Ligand Lactose

Thiodigalactoside (TDG) exhibits a markedly higher affinity for galectin-1 compared to its natural analog, lactose. Isothermal Titration Calorimetry (ITC) studies reveal TDG binding to bovine galectin-1 with a binding enthalpy (ΔH) of -53.8 kJ/mol, compared to -26.5 kJ/mol for lactose, indicating stronger and more enthalpically favorable interactions [1]. This is further supported by dissociation constants (Kd) in the low micromolar range for TDG (10^-5 M range), while lactose binding is considerably weaker [2]. This differential affinity is critical for effective competition with native, multivalent glycoconjugates.

Galectin Inhibition Binding Affinity Carbohydrate-Protein Interactions

Non-Metabolizable Stability vs. Hydrolyzable Natural Disaccharides

A defining feature of Thiodigalactoside is its resistance to enzymatic degradation, a property absent in its natural analogs like lactose and N-acetyllactosamine (LacNAc). The substitution of the glycosidic oxygen with a sulfur atom prevents cleavage by ubiquitous β-galactosidases . This 'non-metabolizable' characteristic is a critical differentiator, ensuring the compound's concentration remains stable over time in cell culture or in vivo models, which is essential for achieving consistent target engagement and reproducible results . This stability underpins its utility as a reliable research tool and a privileged scaffold for drug development.

Metabolic Stability Glycosidase Resistance In Vivo Tool Compound

Foundational Scaffold vs. High-Potency Selective Derivatives (GB0139, GB1107)

Thiodigalactoside (TDG) is best understood as the fundamental, low-affinity, non-selective scaffold from which more advanced clinical candidates are derived. For example, the clinical candidate GB0139 (a thiodigalactoside derivative) exhibits a Kd for galectin-3 in the nanomolar range (14-68 nM), representing a >700-fold increase in affinity compared to TDG's Kd of 49,000 nM for the same target [1][2]. Similarly, GB1107, an orally bioavailable derivative, has a Kd of 37 nM for galectin-3, a >1,300-fold improvement in affinity and a >1,000-fold increase in selectivity over other galectins . This comparison highlights TDG's value not as a final therapeutic candidate, but as the essential, unoptimized starting point for medicinal chemistry efforts aimed at improving potency and selectivity.

Medicinal Chemistry Galectin-3 Selectivity Drug Discovery Scaffold

High Aqueous Solubility Facilitating In Vitro and In Vivo Dosing

Thiodigalactoside exhibits exceptionally high aqueous solubility, a critical practical advantage for experimental workflows. Vendor-specified solubility in water is up to 90 mg/mL (approx. 251 mM) , which is markedly higher than that of many optimized, lipophilic galectin inhibitor derivatives designed for oral bioavailability (e.g., GB1107). This high solubility in biocompatible aqueous buffers (PBS: 10 mg/mL) facilitates the preparation of concentrated stock solutions, simplifies in vitro dosing protocols, and enables intraperitoneal (IP) administration in animal models without the need for complex formulations or potentially confounding organic co-solvents .

Formulation Solubility In Vivo Dosing

Primary Use Cases for Thiodigalactoside: Where This Scaffold Outperforms Natural Ligands and Potent Analogs


Investigating Fundamental Galectin-1 and -3 Biology in Cell Culture

Procure Thiodigalactoside to reliably block galectin-1 and -3 function in long-term cell culture assays. Its non-metabolizable nature ensures stable concentrations throughout the experiment, avoiding the degradation seen with natural ligands like lactose [1]. This is critical for studies of galectin-mediated cell signaling, immune modulation, or cancer progression where consistent target inhibition is required over 24-72 hours. The well-characterized, moderate affinity (Kd ~24-49 μM) is sufficient for pan-inhibition without the confounding high selectivity of advanced analogs [2].

In Vivo Proof-of-Concept Studies for Galectin's Role in Obesity and Inflammation

Use Thiodigalactoside as a first-line in vivo tool to validate galectin's role in complex metabolic or inflammatory diseases. Its high aqueous solubility allows for straightforward intraperitoneal (IP) administration (e.g., 5 mg/kg weekly in rat models), enabling researchers to bypass complex formulation challenges and quickly generate pivotal proof-of-concept data . Published protocols demonstrate its efficacy in significantly reducing body weight gain in diet-induced obese rats, establishing a clear phenotype for further investigation [3].

A Foundational Scaffold for Medicinal Chemistry and Chemical Biology

Acquire Thiodigalactoside as the starting material and benchmark control for synthesizing and evaluating novel galectin inhibitors. As the core scaffold from which clinical candidates like GB0139 and GB1107 were derived, TDG provides a well-defined, low-affinity baseline for structure-activity relationship (SAR) studies [4]. Its two galactose rings offer multiple derivatization sites (e.g., C3-position) for introducing functional groups to enhance affinity and tune selectivity for specific galectin family members [5].

Development of Multivalent and Neoglycoconjugate Galectin Inhibitors

Procure Thiodigalactoside for constructing high-avidity, multivalent inhibitors. Its simple, symmetrical structure makes it an ideal recognition element for conjugation to polymers, dendrimers, or proteins like bovine serum albumin (BSA) [6]. This approach leverages the clustered presentation of glycans to achieve dramatic increases in functional affinity and potency through multivalency, a strategy not feasible with many optimized, asymmetrical small-molecule inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thiodigalactoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.